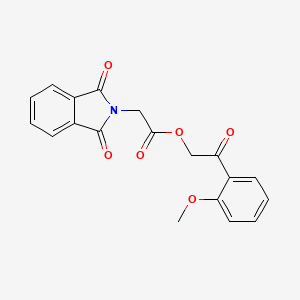

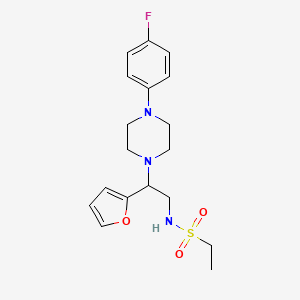

![molecular formula C19H16N2O2S B2822707 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 895639-62-0](/img/structure/B2822707.png)

2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a chemical compound that falls under the category of pyrrolopyrimidines . Pyrrolopyrimidines are known for their potential as inhibitors of tumor necrosis factor-α (TNF-α), a major pro-inflammatory cytokine . The compound has a molecular weight of 344.38 .

Synthesis Analysis

The synthesis of pyrrolopyrimidines, including “this compound”, typically starts from 2-amino-pyrrole-3-carbonitriles . The structures of these synthesized compounds are usually confirmed by spectral data (IR, NMR, and MS) and elemental analyses .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . This core is substituted at various positions with different functional groups, including an ethoxyphenyl group .科学的研究の応用

Synthesis Techniques

A catalyst-free, eco-friendly synthesis method has been developed for creating diverse pharmaceutical compounds, including 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione derivatives. This process involves a three-component reaction utilizing barbituric acid derivatives and aromatic aldehydes, offering excellent yields and high atom economy under mild conditions without the need for column chromatographic purification (Brahmachari & Nayek, 2017).

Chemosensory Applications

Research into the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives has led to the development of a new chemosensor for Hg2+ ions, demonstrating excellent sensitivity. This was achieved through a microwave-assisted synthesis approach, highlighting potential applications in environmental monitoring and safety (Jamasbi et al., 2021).

Antimicrobial Activity

Several studies have synthesized novel 4H-chromeno[2,3-d]pyrimidine derivatives showing promising antitubercular and antimicrobial activities. These compounds, derived from 2-amino-4-phenyl-4H-chromene-3-carbonitriles, exhibited significant efficacy against Mycobacterium tuberculosis and various bacterial strains, suggesting their potential as therapeutic agents (Kamdar et al., 2011).

Green Synthesis Approaches

The use of tannic acid as a green catalyst for synthesizing chromeno-pyrimidine-2,5-dione/thione derivatives has been explored, offering an environmentally friendly and efficient method. This novel approach enables the synthesis of these compounds with good to excellent yields, supporting the shift towards more sustainable chemical processes (Puvithra & Parthiban, 2020).

Antifibrotic Evaluation

Research into novel pirfenidone analogs, including pyridone and fused pyridone derivatives, has identified compounds with potent antifibrotic activity. This work highlights the therapeutic potential of these compounds in treating fibrotic diseases, underscoring the importance of continued investigation into their mechanisms of action and efficacy (Ismail & Noaman, 2005).

特性

IUPAC Name |

2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-2-22-14-9-7-12(8-10-14)17-20-18-15(19(24)21-17)11-13-5-3-4-6-16(13)23-18/h3-10H,2,11H2,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJOWFNCFVDHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

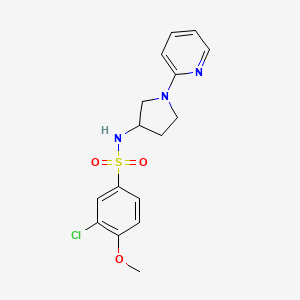

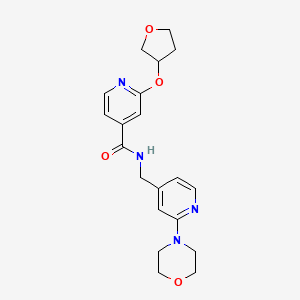

![methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2822625.png)

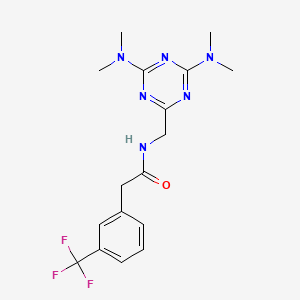

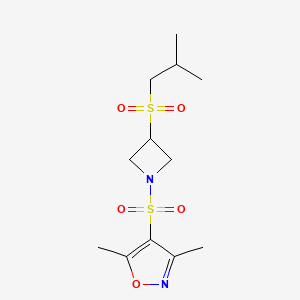

![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2822630.png)

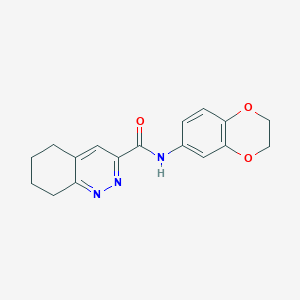

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2822632.png)

![2,4,5-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2822635.png)

![N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2822637.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2822643.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2822644.png)